molecular formula C16H12BrN3OS B11358871 N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide

Cat. No.: B11358871
M. Wt: 374.3 g/mol
InChI Key: RSJIWTFCOMWGMF-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound has gained attention due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide typically involves the reaction of 4-bromobenzoyl chloride with 3-amino-1,2,4-thiadiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Studied for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the disruption of cell division and growth. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide stands out due to its unique combination of a thiadiazole ring and a bromophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H12BrN3OS

Molecular Weight

374.3 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide

InChI

InChI=1S/C16H12BrN3OS/c1-10-2-4-12(5-3-10)15(21)19-16-18-14(20-22-16)11-6-8-13(17)9-7-11/h2-9H,1H3,(H,18,19,20,21)

InChI Key

RSJIWTFCOMWGMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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